REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:6]1[S:7][C:8]([CH3:11])=[CH:9][CH:10]=1)(=[O:5])[CH3:4].CC([O-])=O.[Na+]>O>[Br:1][C:9]1[CH:10]=[C:6]([C:3](=[O:5])[CH3:4])[S:7][C:8]=1[CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC(=CC1)C
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 12 hours at room temperature the reaction is quenched with a 1M aqueous solution of sodium thiosulfate (100 ml)
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate (250 ml)
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(SC1C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |